molecular formula C15H12FNOS B5359238 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one CAS No. 141944-00-5

2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one

Cat. No.: B5359238
CAS No.: 141944-00-5
M. Wt: 273.3 g/mol
InChI Key: FIZINKOICXKDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by a seven-membered ring containing nitrogen and sulfur atoms, fused with a benzene ring and a fluorophenyl group. Benzothiazepines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one typically involves the condensation of o-aminothiophenol with a suitable ketone or aldehyde. One common method includes the reaction of o-aminothiophenol with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazepine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an antidepressant, anticonvulsant, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are crucial for its antidepressant and anticonvulsant effects. Additionally, it can inhibit certain enzymes and receptors involved in cancer cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: Lacks the fluorine atom, resulting in different pharmacological properties.

    2-(4-Chloro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: Contains a chlorine atom instead of fluorine, which can alter its biological activity.

    2-(4-Methyl-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one: The presence of a methyl group instead of fluorine affects its chemical reactivity and pharmacokinetics.

Uniqueness

The presence of the fluorine atom in 2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved therapeutic efficacy compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNOS/c16-11-7-5-10(6-8-11)14-9-15(18)17-12-3-1-2-4-13(12)19-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZINKOICXKDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349416
Record name ST094272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141944-00-5
Record name ST094272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Reactant of Route 3
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Reactant of Route 4
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Reactant of Route 5
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
Reactant of Route 6
2-(4-Fluoro-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.